![molecular formula C5H10BF3N2O3S B14362178 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine CAS No. 92669-29-9](/img/structure/B14362178.png)
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine is a compound that features a boron-nitrogen heterocyclic structure with a trifluoromethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine typically involves the reaction of a boron-containing precursor with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as the trifluoromethanesulfonylating agent. The reaction is usually carried out under anhydrous conditions and may require a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: The major products are the substituted derivatives where the trifluoromethanesulfonyl group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with the boron-containing compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic transformations, including trifluoromethylation and cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine involves the activation of the boron-nitrogen heterocycle and the trifluoromethanesulfonyl group. The boron atom can coordinate with various nucleophiles, facilitating substitution and coupling reactions. The trifluoromethanesulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflamides (CF3SO2NHR): These compounds also contain the trifluoromethanesulfonyl group and are used in similar applications, such as organic synthesis and medicinal chemistry.
Triflimides ((CF3SO2)2NH): These compounds are strong NH-acids and are used as catalysts in various organic reactions.
Uniqueness
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine is unique due to its boron-nitrogen heterocyclic structure, which imparts distinct reactivity and stability compared to other trifluoromethanesulfonyl-containing compounds. This uniqueness makes it a valuable reagent in specialized organic transformations and advanced material development .
Eigenschaften
CAS-Nummer |
92669-29-9 |
|---|---|
Molekularformel |
C5H10BF3N2O3S |
Molekulargewicht |
246.02 g/mol |
IUPAC-Name |
(1,3-dimethyl-1,3,2-diazaborolidin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H10BF3N2O3S/c1-10-3-4-11(2)6(10)14-15(12,13)5(7,8)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
GXNLVXVPLCOZNK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCN1C)C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
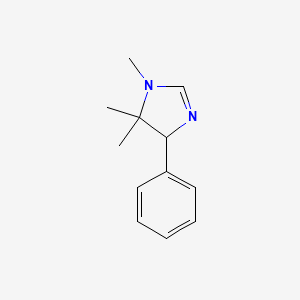

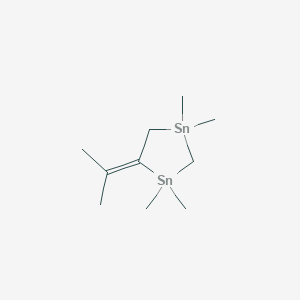
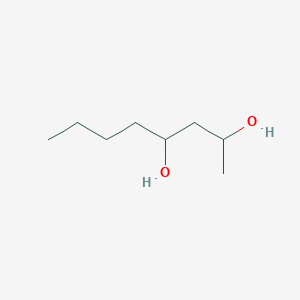
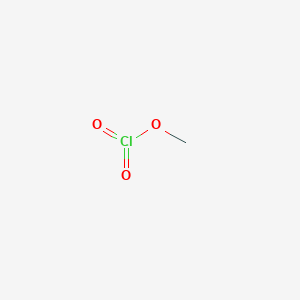
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)



![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
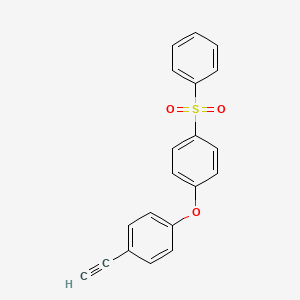
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
